

SB-3CT selective inhibition MMP2 vs MMP9 specificity

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Compound Focus: SB-3CT

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SB-3CT Specificity & Inhibition Data

SB-3CT is a selective thiirane-based inhibitor that potently targets the gelatinases MMP-2 and MMP-9. The table below summarizes key quantitative data from recent research.

Aspect	MMP-2	MMP-9	Experimental Context
Inhibition Constant (K_i)	Not explicitly stated	19 nM (for parent compound (R)-ND-336, a more potent analog) [1]	Enzyme kinetics [1]
Biological Efficacy (In Vivo)	Reduced activity and level in aorta abdominalis; lowered blood pressure in PE rat model [2]	Reduced activity and level in aorta abdominalis; lowered blood pressure in PE rat model [2]	Pre-eclampsia (PE) model in rats (25-75 mg/kg/d, intraperitoneal) [2]
Functional Outcome	Improved vascular remodeling [2]	Improved vascular remodeling [2]	Pre-eclampsia (PE) model in rats [2]

Aspect	MMP-2	MMP-9	Experimental Context
Role in Immunotherapy	Association with immune features; combination with ICB enhances anti-tumor immunity [3]	Association with immune features; combination with ICB enhances anti-tumor immunity [3]	Mouse models of melanoma and lung cancer (combined with anti-PD-1/CTLA-4) [3]
Mechanistic Insight	Downregulation of PD-L1 mRNA and protein levels in cancer cells [3]	Downregulation of PD-L1 mRNA and protein levels in cancer cells [3]	<i>In vitro</i> assays on human and mouse cancer cell lines (e.g., A375, LLC) [3]

Key Experimental Protocols

Here are the methodologies for central experiments cited in the research, which you can adapt into troubleshooting guides.

T Cell-Mediated Tumor Cell Killing Assay

This co-culture assay is used to evaluate the effect of **SB-3CT** on T cell activity [3].

- **T Cell Activation:** Isolate human peripheral blood mononuclear cells (PBMCs) and culture them for one week in a medium containing a CD3/CD28/CD2 T cell activator and IL-2 (1000 U/mL) to activate the T cells [3].
- **Plate Cancer Cells:** Allow adherent cancer cell lines (e.g., melanoma A375) to adhere to a culture plate overnight [3].
- **Co-culture and Treatment:** Incubate the cancer cells with the pre-activated T cells at a ratio of 1:3 (cancer cells to T cells) for 48 hours. Include **SB-3CT** in the treatment medium at the desired concentration (e.g., 25 μ M). Include controls with anti-CD3 antibody (100 ng/mL) and IL-2 (1000 U/mL) [3].
- **Outcome Measurement:** Assess tumor cell killing, typically by measuring tumor cell viability or death after the co-culture period.

In Vivo Efficacy in Pre-clinical Models

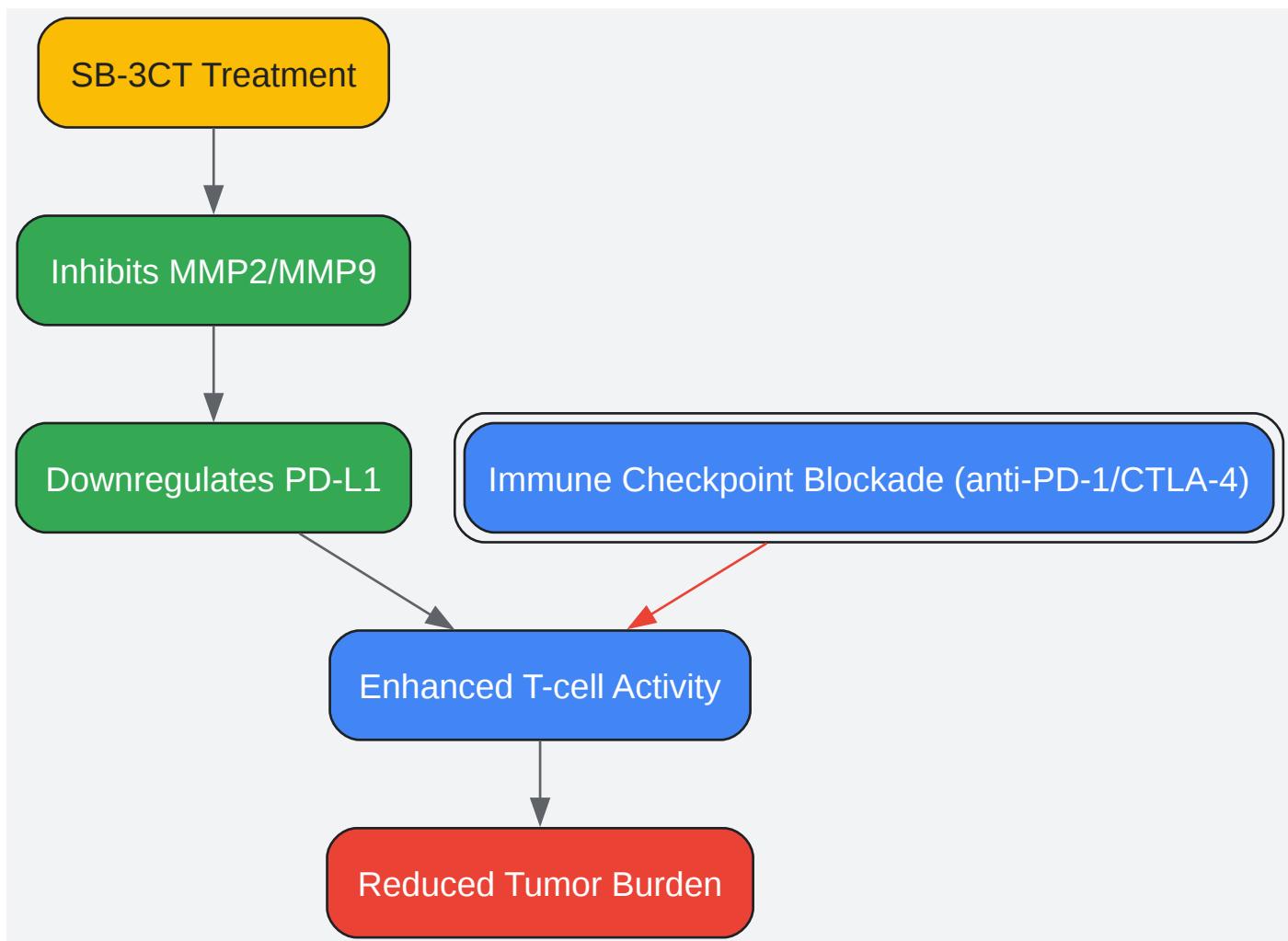
This protocol describes testing **SB-3CT** in combination with Immune Checkpoint Blockade (ICB) in mouse models [3].

- **Animal Models:** Use mouse models of diseases like melanoma (e.g., B16F10) or lung cancer (e.g., Lewis Lung Carcinoma, LLC) [3].
- **Dosing Regimen:**
 - **SB-3CT:** Administer **SB-3CT** (specific dosage can vary; consult primary literature for optimization).
 - **ICB Antibodies:** Co-administer monoclonal antibodies against PD-1 (e.g., clone BE0146) and/or CTLA-4 (e.g., clone BE0164) [3].
 - **Control Groups:** Include groups treated with appropriate isotype controls [3].
- **Efficacy Endpoints:**
 - **Tumor Burden:** Measure tumor volume or weight over time.
 - **Survival:** Monitor and compare survival time between different treatment groups.
 - **Metastasis:** Evaluate the impact on metastatic spread in relevant models [3].

Mechanism and Metabolism Diagrams

The following diagrams, generated with Graphviz, illustrate key concepts about **SB-3CT**.

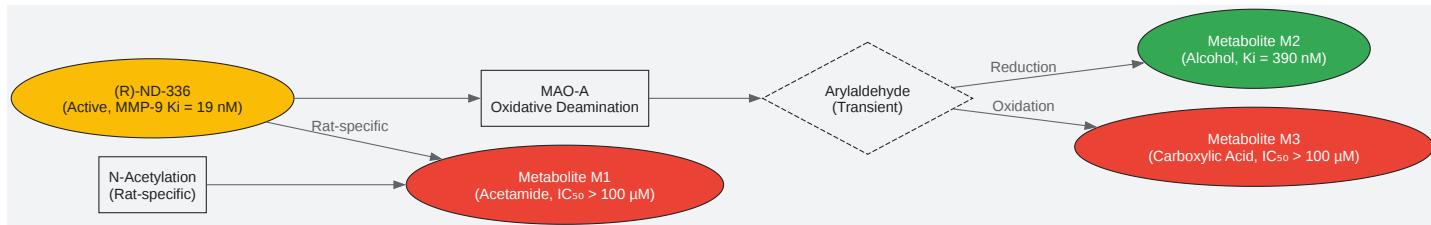
SB-3CT Enhances Anti-Tumor Immunity



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This diagram shows how **SB-3CT** modulates the tumor microenvironment. By inhibiting MMP2/9, it downregulates PD-L1 on cancer cells. This reduces the "brakes" on the immune system, allowing T-cells to attack the tumor more effectively, especially when combined with immune checkpoint blockade (ICB) therapy [3].

Metabolic Pathways of (R)-ND-336 (SB-3CT Analog)



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This diagram illustrates the primary metabolic pathways of (R)-ND-336, a more potent analog of the **SB-3CT** class. The metabolism is primarily driven by Monoamine Oxidase A (MAO-A), not Cytochrome P450 enzymes, leading to significantly less active metabolites [1]. A minor, rat-specific pathway also exists.

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